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Compound of Interest

Compound Name: SR10067

Cat. No.: B15608826

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency and efficacy of two synthetic REV-
ERB agonists, SR10067 and SR9009. The information presented is based on available
experimental data to assist researchers in selecting the appropriate compound for their studies.

Introduction

SR9009 and SR10067 are synthetic small molecules that target the nuclear receptors REV-
ERBa and REV-ERB3, key components of the mammalian circadian clock. These receptors
are transcriptional repressors that play a crucial role in regulating the expression of core clock
genes and genes involved in metabolism, inflammation, and behavior. As agonists, SR9009
and SR10067 enhance the repressive activity of REV-ERBS, leading to a range of physiological
effects. While both compounds act on the same targets, they exhibit notable differences in their
potency and in vivo efficacy, with SR10067 emerging as a more potent successor to SR9009.

Mechanism of Action

Both SR10067 and SR9009 are REV-ERB agonists. They bind to the ligand-binding domain of
REV-ERBa and REV-ERB[3, thereby enhancing the recruitment of the nuclear receptor co-
repressor (NCoR) complex. This heightened co-repressor interaction leads to the increased
repression of target gene transcription. Key target genes of REV-ERBSs include those involved
in the positive limb of the circadian clock, such as Bmall and Clock, as well as genes
regulating lipid and glucose metabolism. By modulating the expression of these genes, REV-
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ERB agonists can influence circadian rhythms, energy expenditure, and inflammatory
responses.
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Caption: REV-ERB agonist signaling pathway.

Potency and Efficacy: A Quantitative Comparison
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Experimental data demonstrates that SR10067 is a more potent REV-ERB agonist than
SR9009 and its analogue SR9011. This is evident from in vitro transcriptional assays and in
vivo behavioral studies.

In Vitro Potency

The potency of SR10067 and SR9011 (a close analog of SR9009 with similar potency) has
been directly compared using luciferase reporter assays. SR10067 exhibits a significantly lower
half-maximal inhibitory concentration (IC50) in these assays, indicating higher potency.[1]

Compound Target Assay Type IC50 (nM) Reference

Gal4-REV-ERBa
SR10067 REV-ERBa LBD Luciferase 170

Reporter

Banerjee S, et al.
(2014)

Gal4-REV-ERBf
REV-ERBA LBD Luciferase 160

Reporter

Banerjee S, et al.
(2014)

Full-Length REV-

) Banerjee S, et al.
REV-ERBa ERBa with 140

(2014)
Bmall Promoter
Gal4-REV-ERBa ]
) Banerjee S, et al.
SR9011 REV-ERBa LBD Luciferase 670
(2014)
Reporter
Gal4-REV-ERBf )
] Banerjee S, et al.
REV-ERBpA LBD Luciferase 800

(2014)
Reporter

Full-Length REV-
REV-ERBa ERBa with 620

Bmall Promoter

Banerjee S, et al.
(2014)

Gal4-REV-ERBa
SR9009 REV-ERBa LBD Luciferase ~700

Reporter

Banerjee S, et al.
(2014)
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Note: SR9011 data from Banerjee et al. (2014) is used for direct comparison as it was
developed from the same scaffold as SR9009 and has similar reported potency.

In Vivo Efficacy

The enhanced potency of SR10067 translates to greater efficacy in vivo. A key measure of in
vivo efficacy for REV-ERB agonists is the suppression of voluntary wheel-running activity in
mice during their active (dark) phase. SR10067 demonstrates a significantly lower half-maximal
effective dose (ED50) for this effect compared to SR9011.[1]

Compound In Vivo Effect Animal Model ED50 (mgl/kg) Reference

Suppression of
SR10067 wheel-running Mice 20

activity

Banerjee S, et al.
(2014)

Suppression of

) ) Banerjee S, et al.
SR9011 wheel-running Mice 56

o (2014)
activity

Pharmacokinetics and In Vivo Studies

While a direct head-to-head pharmacokinetic comparison study is not readily available, existing
data for SR10067 indicate favorable properties for in vivo research, including brain penetration.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b15608826?utm_src=pdf-body
https://www.benchchem.com/product/b15608826?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4686373/
https://www.benchchem.com/product/b15608826?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Compound Administration Dosage Key Findings Reference
Plasma and
brain
concentrations
Intraperitoneal remained above Banerjee S, et al.
SR10067 _ 30 mg/kg
(i.p.) the IC50 for the (2014)

receptor six
hours after

administration.

Induced
wakefulness and
] suppressed SWS ]
Intraperitoneal Banerjee S, et al.
SR9009 ] 100 mg/kg and REM sleep
(i.p.) (2014)
when
administered at

ZT6.

Detailed Experimental Protocols
Gal4-REV-ERB Luciferase Reporter Assay

This assay is used to determine the in vitro potency of compounds as REV-ERB agonists.

Objective: To measure the ability of a test compound to enhance the REV-ERB-mediated
repression of a luciferase reporter gene.

Cell Line: HEK293T cells.

Materials:

o HEK293T cells

o DMEM supplemented with 10% FBS and antibiotics
e Expression plasmids:

o pCMX-Gal4-REV-ERBa-LBD or pCMX-Gal4-REV-ERB(-LBD (chimeric receptor)
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o pTK-MH100x4-luciferase (Gal4-responsive reporter)

o pRL-TK (Renilla luciferase for normalization)

e Transfection reagent (e.g., Lipofectamine 2000)

e Test compounds (SR10067, SR9009) dissolved in DMSO
o Dual-luciferase reporter assay system

e Luminometer

Procedure:

o Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80%
confluency at the time of transfection.

o Transfection: Co-transfect the cells with the Gal4-REV-ERB-LBD, the Gal4-responsive
luciferase reporter, and the Renilla luciferase normalization plasmids using a suitable
transfection reagent according to the manufacturer's protocol.

o Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium
containing various concentrations of the test compounds or vehicle (DMSO).

¢ Incubation: Incubate the cells for another 24 hours.

e Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla
luciferase activities using a dual-luciferase reporter assay system and a luminometer.

» Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for
each well. Plot the normalized luciferase activity against the compound concentration and fit
the data to a dose-response curve to determine the IC50 value.
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Caption: Workflow for the Gal4-REV-ERB Luciferase Reporter Assay.

In Vivo Voluntary Wheel-Running Assay

This assay is used to assess the in vivo efficacy of REV-ERB agonists on circadian-regulated

behavior.
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Objective: To measure the effect of a test compound on the voluntary wheel-running activity of

mice during their active phase.

Animal Model: Male C57BL/6J mice (8-12 weeks old).

Materials:

Individually housed mouse cages equipped with voluntary running wheels
Data acquisition system to record wheel revolutions
Test compounds (SR10067, SR9009) formulated in a suitable vehicle

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

Acclimation: Individually house mice in cages with running wheels for at least one week to
allow for acclimation to the new environment and to establish a stable baseline of running
activity. Maintain a 12:12 hour light:dark cycle.

Baseline Recording: Record wheel-running activity continuously to establish a consistent
baseline for each mouse.

Compound Administration: At the beginning of the dark phase (Zeitgeber Time 12, ZT12),
administer the test compound or vehicle via i.p. injection.

Activity Monitoring: Continue to record wheel-running activity for at least 24 hours post-
injection.

Data Analysis: Quantify the total number of wheel revolutions during the dark phase.
Compare the activity of the compound-treated groups to the vehicle-treated group. To
determine the ED5O0, test a range of doses and plot the percent inhibition of wheel-running
activity against the dose.

Conclusion
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The available data strongly indicate that SR10067 is a more potent and efficacious REV-ERB
agonist compared to SR9009. With an approximately 4-5 fold greater potency in vitro and a
more than 2.5-fold greater potency in vivo for suppressing wheel-running activity, SR10067
represents a significant improvement in the pharmacological tools available to study REV-ERB
biology. Its demonstrated brain penetrance further enhances its utility for investigating the
central effects of REV-ERB activation. Researchers should consider these differences in
potency and efficacy when designing experiments and selecting the appropriate compound for
their specific research questions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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